molecular formula C8H12N2O2 B13351020 (3S)-4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol

(3S)-4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol

Cat. No.: B13351020
M. Wt: 168.19 g/mol
InChI Key: RWRPTVDSEVXCAX-BRFYHDHCSA-N
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Description

(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: is a chemical compound that features a tetrahydrofuran ring substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where a suitable imidazole derivative reacts with the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-(1H-imidazol-1-yl)tetrahydrofuran-3-ol: Similar structure but lacks the methyl group on the imidazole ring.

    (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness

The presence of the 2-methyl group on the imidazole ring in (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3S)-4-(2-methylimidazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C8H12N2O2/c1-6-9-2-3-10(6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1

InChI Key

RWRPTVDSEVXCAX-BRFYHDHCSA-N

Isomeric SMILES

CC1=NC=CN1C2COC[C@H]2O

Canonical SMILES

CC1=NC=CN1C2COCC2O

Origin of Product

United States

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